molecular formula C11H13ClO2 B1358773 Methyl 2-(4-chlorophenyl)-2-methylpropanoate CAS No. 57225-86-2

Methyl 2-(4-chlorophenyl)-2-methylpropanoate

Cat. No. B1358773
CAS RN: 57225-86-2
M. Wt: 212.67 g/mol
InChI Key: CDZJDEOJHDQJCR-UHFFFAOYSA-N
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Description

Methyl 2-(4-chlorophenyl)-2-methylpropanoate, also known as MCPP, is an organic compound belonging to the class of phenylalkyl propanoates. It is an aromatic compound that is widely used in scientific research and medical applications due to its unique properties. MCPP is a colorless, viscous liquid with a slightly sweet odor and is soluble in water, alcohols, and organic solvents. It is also highly stable under normal conditions and is not easily degraded by heat or light.

Scientific Research Applications

Synthesis of Transition Metal Complexes

“Methyl 2-(4-chlorophenyl)-2-methylpropanoate” has been used in the synthesis of transition metal complexes. These complexes have been characterized through spectral analyses and verified with the IR spectrum that was generated computationally . The study also uncovers the first example of utilization of this compound towards metal complex formation .

Antibacterial Activities

The compound and its complexes have been tested for their antibacterial activities against S. aureus, E. coli, B. pumilis, and S. typhi. The Cobalt complex of the compound has shown excellent potential to act against all these bacteria .

Antioxidant Activities

“Methyl 2-(4-chlorophenyl)-2-methylpropanoate” and its complexes have been found to be active antioxidants . This suggests that they could be used in the development of antioxidant drugs.

Drug Discovery

Given its antibacterial and antioxidant activities, this compound and its complexes may have potentialities for the discovery of new, cheaper, and efficient drugs against various infectious diseases .

Synthetic Cathinones

While not directly related to “Methyl 2-(4-chlorophenyl)-2-methylpropanoate”, compounds with similar structures, such as synthetic cathinones, have been identified and analyzed using single-crystal X-ray analysis, solution nuclear magnetic resonance (NMR), UHPLC-QQQ-MS/MS, and GC-MS . This suggests that similar analytical techniques could be applied to “Methyl 2-(4-chlorophenyl)-2-methylpropanoate” for further research and development.

Antimicrobial and Anticancer Drug Resistance

Compounds with similar structures have been synthesized to combat the antimicrobial and anticancer drug resistance by pathogens and cancerous cells . This suggests that “Methyl 2-(4-chlorophenyl)-2-methylpropanoate” could potentially be used in similar applications.

properties

IUPAC Name

methyl 2-(4-chlorophenyl)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-11(2,10(13)14-3)8-4-6-9(12)7-5-8/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZJDEOJHDQJCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50627665
Record name Methyl 2-(4-chlorophenyl)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-chlorophenyl)-2-methylpropanoate

CAS RN

57225-86-2
Record name Methyl 2-(4-chlorophenyl)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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